molecular formula C10H15ClN2O B1527494 [(2-Chloropyridin-4-yl)methyl](2-methoxyethyl)methylamine CAS No. 1251354-97-8

[(2-Chloropyridin-4-yl)methyl](2-methoxyethyl)methylamine

Cat. No.: B1527494
CAS No.: 1251354-97-8
M. Wt: 214.69 g/mol
InChI Key: HFGDSHSIZBCXIB-UHFFFAOYSA-N
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Description

“(2-Chloropyridin-4-yl)methylmethylamine” is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 . It is also known by its IUPAC name N-[(2-chloro-4-pyridinyl)methyl]-2-methoxy-N-methylethanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3 . This code

Scientific Research Applications

Photopolymerization Applications

A study presents a new alkoxyamine with a chromophore group directly linked to the aminoxyl function, proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP). This compound shows efficient photopolymerization under UV irradiation, suggesting potential applications in creating polymeric materials with tailored properties (Guillaneuf et al., 2010).

Catalytic Applications in Organic Synthesis

Palladium(II) complexes involving (pyridyl)imine ligands, including those similar in structure to “(2-Chloropyridin-4-yl)methylmethylamine”, have been used as catalysts for the methoxycarbonylation of olefins. This process yields linear and branched esters, indicating the role of such compounds in facilitating catalytic transformations in organic synthesis (Zulu et al., 2020).

Transformation into Irreversible Inactivators

Research into reversible monoamine oxidase-B inhibitors has shown that compounds structurally related to “(2-Chloropyridin-4-yl)methylmethylamine” can be transformed into irreversible inactivators by N-methylation. This suggests potential applications in designing inhibitors for enzyme regulation (Ding & Silverman, 1993).

Ethylene Oligomerization

Nickel(II) complexes chelated by (amino)pyridine ligands, including those structurally analogous to the compound , have shown activity in ethylene oligomerization, producing ethylene dimers, trimers, and tetramers. This application highlights the potential of such compounds in industrial processes and material science (Nyamato et al., 2016).

These studies showcase the diverse scientific research applications of “(2-Chloropyridin-4-yl)methylmethylamine” and its structural analogs, ranging from polymer science and catalysis to enzyme inhibition and material science. Each application demonstrates the compound's potential utility in facilitating specific chemical transformations, polymerization processes, and the synthesis of complex molecules, underscoring its significance in advancing scientific and industrial research.

Properties

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]-2-methoxy-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-13(5-6-14-2)8-9-3-4-12-10(11)7-9/h3-4,7H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGDSHSIZBCXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC)CC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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